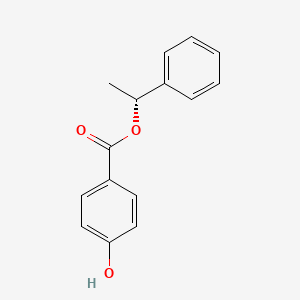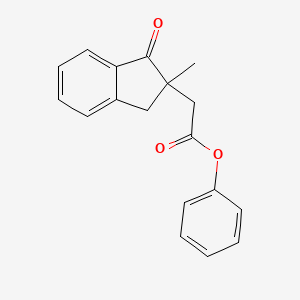
1H-Pyrazole, 1,1'-methylenebis[3,5-bis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and substituted with 3,5-bis(2-methylpropyl) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] can be achieved through various synthetic routes. One common method involves the Vilsmeier reaction, which is used to synthesize pyrazole-containing aldehydes . This reaction typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-: A similar compound with different substituents.
1-ethylpyrazole-4-carbaldehyde: Another pyrazole derivative synthesized through the Vilsmeier reaction.
Uniqueness
1H-Pyrazole, 1,1’-methylenebis[3,5-bis(2-methylpropyl)-] is unique due to its specific substitution pattern and the presence of a methylene bridge connecting two pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
662149-53-3 |
|---|---|
Molecular Formula |
C23H40N4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1-[[3,5-bis(2-methylpropyl)pyrazol-1-yl]methyl]-3,5-bis(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C23H40N4/c1-16(2)9-20-13-22(11-18(5)6)26(24-20)15-27-23(12-19(7)8)14-21(25-27)10-17(3)4/h13-14,16-19H,9-12,15H2,1-8H3 |
InChI Key |
MYHFGNKRCRWKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1CN2C(=CC(=N2)CC(C)C)CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
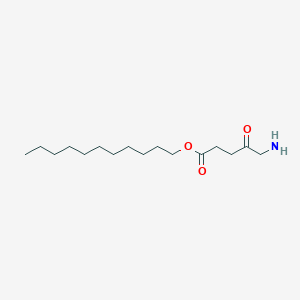
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
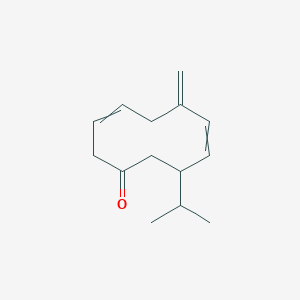
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

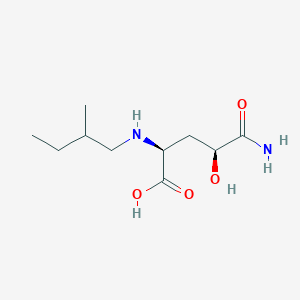
![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)
